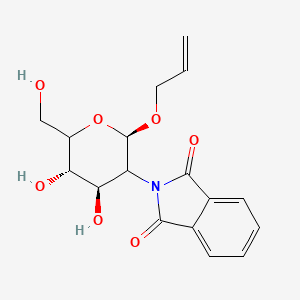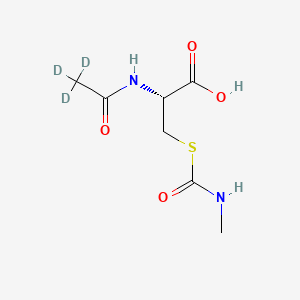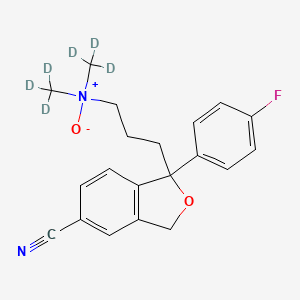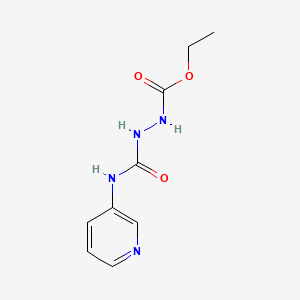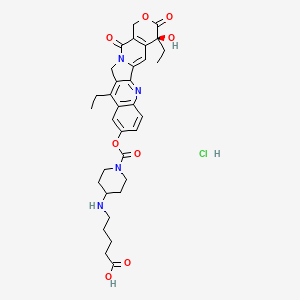![molecular formula C10H15N3O2 B564351 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol CAS No. 1184990-35-9](/img/structure/B564351.png)
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is a stable isotope-labeled compound used primarily in scientific research. It is an N-nitroso derivative of a secondary amine and is often utilized as a reference material in analytical chemistry, particularly in the study of smoking-related substances and carcinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol typically involves the nitrosation of a secondary amine. The process begins with the preparation of the secondary amine, followed by its reaction with nitrosating agents under controlled conditions to form the N-nitroso derivative .
Industrial Production Methods: Industrial production of this compound involves stringent regulatory standards to ensure the purity and stability of the product. The process includes multiple steps of purification and quality control to meet the requirements set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Medicines Agency (EMA) .
Chemical Reactions Analysis
Types of Reactions: 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical method development and validation.
Biology: In studies related to the metabolism and distribution of nitrosamines.
Medicine: In research on the carcinogenic properties of tobacco-specific nitrosamines.
Industry: For quality control and impurity profiling in pharmaceutical production.
Mechanism of Action
The compound exerts its effects primarily through its nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The molecular targets include DNA, proteins, and lipids, and the pathways involved often relate to oxidative stress and cellular damage .
Comparison with Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodiphenylamine: Another nitrosamine used in research on carcinogenicity.
N-Nitrosodiethanolamine: Known for its presence in various consumer products and its potential health risks.
Uniqueness: 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol is unique due to its stable isotope labeling, which makes it particularly valuable in quantitative analytical studies. Its specific structure allows for detailed investigation of nitrosamine metabolism and distribution in biological systems .
Properties
IUPAC Name |
N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDMFFRDEFHWCJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCO)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCCO)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676037 |
Source


|
| Record name | N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184990-35-9 |
Source


|
| Record name | N-[4-Hydroxy-1-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



